2-[(Diphenylphosphanyl)methyl]phenol
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Overview
Description
2-[(Diphenylphosphanyl)methyl]phenol is an organic compound that features a phenol group substituted with a diphenylphosphanyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diphenylphosphanyl)methyl]phenol typically involves the reaction of diphenylphosphine with a suitable phenol derivative under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with diphenylphosphine in the presence of a base to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Diphenylphosphanyl)methyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Various electrophiles in the presence of catalysts such as aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(Diphenylphosphanyl)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(Diphenylphosphanyl)methyl]phenol exerts its effects involves its ability to interact with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Methylphenol (o-Cresol): Similar in structure but lacks the diphenylphosphanyl group.
Diphenylphosphine: Contains the diphenylphosphanyl group but lacks the phenol moiety.
Properties
IUPAC Name |
2-(diphenylphosphanylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c20-19-14-8-7-9-16(19)15-21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBHXMVHYUZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=C2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503456 |
Source
|
Record name | 2-[(Diphenylphosphanyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75637-59-1 |
Source
|
Record name | 2-[(Diphenylphosphanyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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